molecular formula C10H21N3O2 B1462661 2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 1153252-65-3

2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B1462661
M. Wt: 215.29 g/mol
InChI Key: YCBNAGXBTZBBPZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves studying the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Evaluation in Positron Emission Tomography

A study by Prabhakaran et al. (2006) focused on the synthesis of a compound structurally related to 2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide. The compound was evaluated as an imaging probe for 5-HT2A receptors using positron emission tomography (PET) in baboons. The study highlighted the molecule's ability to penetrate the blood-brain barrier, although it was not suitable for imaging 5-HT2A receptors.

Spatial Orientation in Anion Coordination

Kalita and Baruah (2010) explored the spatial orientations of amide derivatives, including molecules structurally related to 2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide. They studied the self-assembly of these molecules and their crystal structures, revealing insights into their tweezer-like geometry and channel-like structures (Kalita & Baruah, 2010).

Memory Enhancement in Mice

Li Ming-zhu (2008) synthesized a compound related to 2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide and studied its effects on memory enhancement in mice. The study used a swimming maze test to measure the memory abilities of the mice, indicating the potential neurocognitive effects of such compounds (Li Ming-zhu, 2008).

Anticonvulsant Properties

A study by Camerman et al. (2005) investigated the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which are closely related to the compound . Their research provided insights into the stereochemistry of these compounds and their potential anticonvulsant activities (Camerman et al., 2005).

Role in Traditional Chinese Medicine

Yang et al. (2015) isolated several N-acetyldopamine derivatives from Periostracum Cicadae, including compounds structurally similar to 2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide. These compounds were used in traditional Chinese medicine for various treatments, indicating their biological importance and potential therapeutic applications (Yang et al., 2015).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent of research done on the specific compound. For a less studied compound, some of this information might not be available. It’s always a good idea to refer to peer-reviewed articles, textbooks, and reputable online resources for accurate and reliable information. If you have access to a library or a database like PubMed, those could be very useful for your research. If you have specific questions about any of these aspects, feel free to ask!


properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-15-7-4-12-10(14)8-13-5-2-9(11)3-6-13/h9H,2-8,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBNAGXBTZBBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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